
4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Overview
Description
The compound 2-(1-piperazinyl)-4(3H)-quinazolinone features a piperazine moiety at position 2, which enhances its pharmacokinetic properties, including solubility, bioavailability, and receptor-binding affinity . Piperazine, a six-membered ring with two nitrogen atoms, is widely utilized in medicinal chemistry to improve metabolic stability and blood-brain barrier penetration. This derivative has demonstrated diverse biological activities, such as anticancer, antimicrobial, and analgesic effects, making it a promising candidate for drug development . Its synthesis typically involves condensation reactions between anthranilic acid derivatives and piperazine-containing reagents, though specific protocols vary across studies .
Preparation Methods
Stepwise Preparation Method (Based on Priteshkumar et al. 2023)
This method provides a detailed multi-step synthesis route for piperazine-substituted quinazolinone derivatives, including 4(3H)-Quinazolinone, 2-(1-piperazinyl)-:
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the quinazolinone ring.
Substitution: Various substituted quinazolinone derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Applications
4(3H)-Quinazolinone derivatives have been extensively studied for their broad spectrum of biological activities:
- Antitumor Activity : Quinazolinones are recognized for their effectiveness as anticancer agents. Compounds such as gefitinib and erlotinib, which are derived from quinazoline structures, have been used in the treatment of non-small cell lung cancer (NSCLC) by inhibiting epidermal growth factor receptor (EGFR) signaling pathways . Recent studies have also shown that novel derivatives exhibit potent antitumor effects against various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain analogs of 4(3H)-quinazolinone synergized with piperacillin-tazobactam, enhancing their bactericidal effects against MRSA . Additionally, quinazolinones have shown antifungal and antiviral properties, making them versatile agents in combating infections .
- Anti-inflammatory Effects : Research indicates that quinazolinones possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Their action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Synthetic Methodologies
The synthesis of 4(3H)-quinazolinone derivatives typically involves various chemical reactions that enhance yield and specificity:
- Oxidative Synthesis : A notable method involves the oxidation of quinazoline derivatives using environmentally friendly oxidants. This method not only simplifies the synthesis process but also reduces the environmental impact associated with traditional synthetic routes .
- Reactions with Piperazine : The incorporation of piperazine into quinazolinone structures has been shown to enhance biological activity. Piperazine derivatives exhibit a range of pharmacological effects, including anxiolytic and antidepressant activities, which complement the properties of quinazolinones .
Case Studies and Research Findings
Several studies have documented the therapeutic efficacy of 4(3H)-quinazolinone derivatives:
- Study on Antitumor Activity : A series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Compounds demonstrated IC50 values indicating potent activity against breast and lung cancer cells, suggesting their potential as lead compounds for drug development .
- Antimicrobial Evaluation : In vitro studies assessed the antibacterial activity of quinazolinone-piperazine hybrids against various bacterial strains. Results showed significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(1-piperazinyl)- involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various neurotransmitter pathways, potentially leading to therapeutic effects such as mood stabilization and reduction of anxiety .
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazinyl-Substituted Derivatives
- Erastin: A closely related analog, 2-[1-[4-[2-(4-chlorophenoxy)acetyl]-1-piperazinyl]ethyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone, is a ferroptosis inducer that binds voltage-dependent anion channels (VDAC2/3) to trigger oxidative stress-dependent cell death. Its ethoxyphenyl and chlorophenoxy groups contribute to mitochondrial targeting, distinguishing it from the simpler 2-(1-piperazinyl) derivative .
- WAY-621850: This compound (2-[3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl]-4(3H)-quinazolinone) incorporates a fluorophenyl-piperazinyl group linked via an oxopropyl chain. The fluorine atom enhances metabolic stability, while the extended chain may influence receptor selectivity .
Table 1: Key Piperazinyl-Substituted 4(3H)-Quinazolinones
Alkyl/Aryl-Substituted Derivatives
- 2-Methyl-4(3H)-quinazolinone: Exhibits superior analgesic activity compared to aspirin and indomethacin in murine models. The methyl group reduces steric hindrance, facilitating receptor interactions .
Table 2: Impact of C2 Substituents on Analgesic Activity
Heterocyclic and Halogenated Derivatives
- Triazole-containing derivatives : Compounds like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one leverage triazole’s hydrogen-bonding capacity for enhanced antifungal and antioxidant activities .
- 7-Chloro-3-substituted quinazolinones (e.g., UR-9825): Halogenation at C7 improves antifungal potency against Candida and Aspergillus spp. by enhancing hydrophobic interactions with fungal enzymes .
Table 3: Heterocyclic/Halogenated Derivatives
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those substituted with piperazine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 4(3H)-quinazolinone, 2-(1-piperazinyl)-, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The structure of 4(3H)-quinazolinone, 2-(1-piperazinyl)- can be represented as follows:
This compound is synthesized through various methods involving the reaction of anthranilic acid derivatives with piperazine and other reagents under controlled conditions. The stability of the quinazolinone ring system allows for the introduction of various substituents that can enhance biological activity.
Antibacterial Activity
Numerous studies have documented the antibacterial properties of quinazolinone derivatives. For instance, compounds derived from 4(3H)-quinazolinone have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain derivatives exhibited synergistic effects when combined with piperacillin-tazobactam, enhancing their bactericidal activity against MRSA infections .
Anticancer Properties
Quinazolinones have been explored for their potential anticancer effects. They exhibit cytotoxicity against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) . The compound's ability to target multiple pathways in cancer cells makes it a promising candidate for further development.
Anti-inflammatory Effects
Research indicates that 4(3H)-quinazolinone derivatives possess anti-inflammatory properties. In vivo studies demonstrated that these compounds significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents . The structure-activity relationship suggests that specific substitutions at the 2 and 3 positions of the quinazolinone nucleus enhance this activity.
Anticonvulsant Activity
The anticonvulsant potential of quinazolinones has also been investigated. Certain derivatives have been shown to bind to AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. This binding activity correlates with a reduction in seizure frequency in experimental models .
Structure-Activity Relationship (SAR)
The biological activity of 4(3H)-quinazolinone derivatives is significantly influenced by their chemical structure. The following table summarizes key findings from SAR studies:
Case Studies
- Antibacterial Study : A series of quinazolinone derivatives were tested against MRSA, revealing that compounds with a piperazine substitution showed enhanced efficacy compared to non-substituted analogs. In vitro assays indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics alone .
- Anti-inflammatory Study : In a carrageenan-induced paw edema model, several 4(3H)-quinazolinone derivatives demonstrated a dose-dependent reduction in inflammation, with some compounds achieving over 50% inhibition compared to control groups .
- Anticonvulsant Activity : A study evaluated various quinazolinone derivatives for their anticonvulsant effects using the maximal electroshock seizure model. Compounds with specific substitutions exhibited significant protective effects against seizures, highlighting their potential as novel anticonvulsants .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4(3H)-quinazolinone derivatives, and how do substitution patterns influence the synthesis?
- Answer: Synthesis of 4(3H)-quinazolinones is categorized into three substitution patterns:
- 2-Substituted derivatives: Achieved via alkylation or arylation at the C2 position using reagents like ethyl chloroacetate (e.g., 86% yield for 3-(ethoxycarbonylmethyl)-4-quinazolinone via reflux with K₂CO₃) .
- 3-Substituted derivatives: Formed by introducing substituents at the N3 position through alkylation or condensation with amines .
- 2,3-Disubstituted derivatives: Require sequential substitution steps, often involving multi-component reactions .
Key factors: Reactivity of the quinazolinone core and steric/electronic effects of substituents.
Q. What physicochemical properties of 2-(1-piperazinyl)-4(3H)-quinazolinone derivatives are critical for biological activity?
- Answer:
- Solubility: Derivatives like Erastin (a 2-piperazinyl-substituted compound) show DMSO solubility (5 mg/mL), critical for in vitro studies .
- Stability: Storage at -20°C ensures stability for up to one year .
- pKa: Predicted pKa values (~5.54) influence ionization and membrane permeability .
Structural relevance: The piperazinyl group enhances binding to biological targets (e.g., VDAC2 in ferroptosis) .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
- Answer: These compounds exhibit diverse activities:
- Anticancer: Erastin induces ferroptosis via mitochondrial VDAC2 binding and ROS generation, selectively targeting RAS-mutant cells .
- Antimicrobial: 4(3H)-quinazolinones show antibacterial activity against Staphylococcus aureus (e.g., compound 27 with MIC ≤1 µg/mL) .
- Neurological: Derivatives like 5b and 5d inhibit acetylcholinesterase (IC₅₀ <10 µM), comparable to donepezil .
Advanced Research Questions
Q. How can structural modifications of the 2-(1-piperazinyl) group enhance target specificity in anticancer studies?
- Answer:
- Piperazine functionalization: Introducing electron-withdrawing groups (e.g., chloro-substitution) improves binding to VDAC2, as seen in Erastin’s selectivity for RAS-mutant cells .
- SAR studies: Systematic substitution at the piperazine N4 position (e.g., with acetyl or phenoxy groups) modulates ROS induction efficacy .
Experimental validation: In vivo studies in SCID mice show tumor growth inhibition (e.g., 50% reduction in HT-29 xenografts with Erastin) .
Q. What experimental challenges arise in reconciling contradictory data on synthesis yields for 4(3H)-quinazolinones?
- Answer: Discrepancies in yields (e.g., 82–96% for similar routes) stem from:
- Reaction conditions: Temperature (150–180°C) and solvent (e.g., CH₂Cl₂ vs. ethanol-water mixtures) impact cyclization efficiency .
- Purification methods: Recrystallization solvents (e.g., ethanol-water) affect purity and yield .
Example: A P₂O₅-mediated synthesis at 180°C achieved 82% yield for 2-methyl-4(3H)-quinazolinone, while milder conditions (150°C) reduced yields .
Q. How can computational methods guide the design of 4(3H)-quinazolinone derivatives with improved pharmacokinetics?
- Answer:
- In silico screening: Molecular docking (e.g., penicillin-binding protein targets) identified lead compounds with low clearance (e.g., compound 27: Cl = 0.2 L/h/kg) and oral bioavailability (F = 45%) .
- ADMET prediction: LogP values <3 and polar surface area <90 Ų optimize blood-brain barrier penetration for neurological applications .
Properties
IUPAC Name |
2-piperazin-1-yl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAPCTRLKCOJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177113 | |
Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22587-11-7 | |
Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022587117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(3H)-Quinazolinone, 2-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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